

Prunetrin: A Technical Guide to Solubility for Researchers

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Compound of Interest

Compound Name: *Prunetrin*

Cat. No.: *B192197*

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This technical guide provides an in-depth analysis of the solubility of **Prunetrin** (Prunetin-4'-O-glucoside), an O-methylated isoflavone found in various plants, including those from the *Prunus* species. This document is intended for researchers, scientists, and professionals in drug development, offering critical data on solubility in common laboratory solvents, detailed experimental protocols, and insights into its biological pathways. Understanding the solubility of **Prunetrin** is fundamental for its application in preclinical and clinical research, impacting everything from in vitro assay design to the formulation of delivery systems for in vivo studies.

Quantitative Solubility of Prunetrin

The solubility of a compound is a critical physicochemical property that influences its bioavailability and therapeutic efficacy. **Prunetrin** exhibits varied solubility across different solvent systems. While highly soluble in Dimethyl Sulfoxide (DMSO), it demonstrates limited aqueous solubility. The quantitative data gathered from various sources are summarized below.

Table 1: Prunetrin Solubility Data

Solvent System	Concentration (mg/mL)	Concentration (mM)	Notes
Dimethyl Sulfoxide (DMSO)	25 mg/mL	56.00 mM	Requires ultrasonic assistance for dissolution.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 1.25 mg/mL	≥ 2.80 mM	A common vehicle for in vivo studies.
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 1.25 mg/mL	≥ 2.80 mM	An alternative in vivo formulation.
10% DMSO, 90% Corn Oil	≥ 1.25 mg/mL	≥ 2.80 mM	A lipid-based vehicle for administration.
Aqueous Buffer (PBS, pH 7.2) with DMSO	~0.25 mg/mL	~0.56 mM	Data for the aglycone, Prunetin, in a 1:3 DMSO:PBS solution. Prunetrin's glycosylation is expected to increase aqueous solubility.
Water (Estimated)	~0.0711 mg/mL	~0.16 mM	Estimated data for the aglycone, Prunetin.

Note: Specific quantitative solubility data for **Prunetrin** in pure ethanol and methanol are not readily available in the reviewed literature. Researchers should determine these values empirically for their specific applications.

Experimental Protocols for Solubility Determination

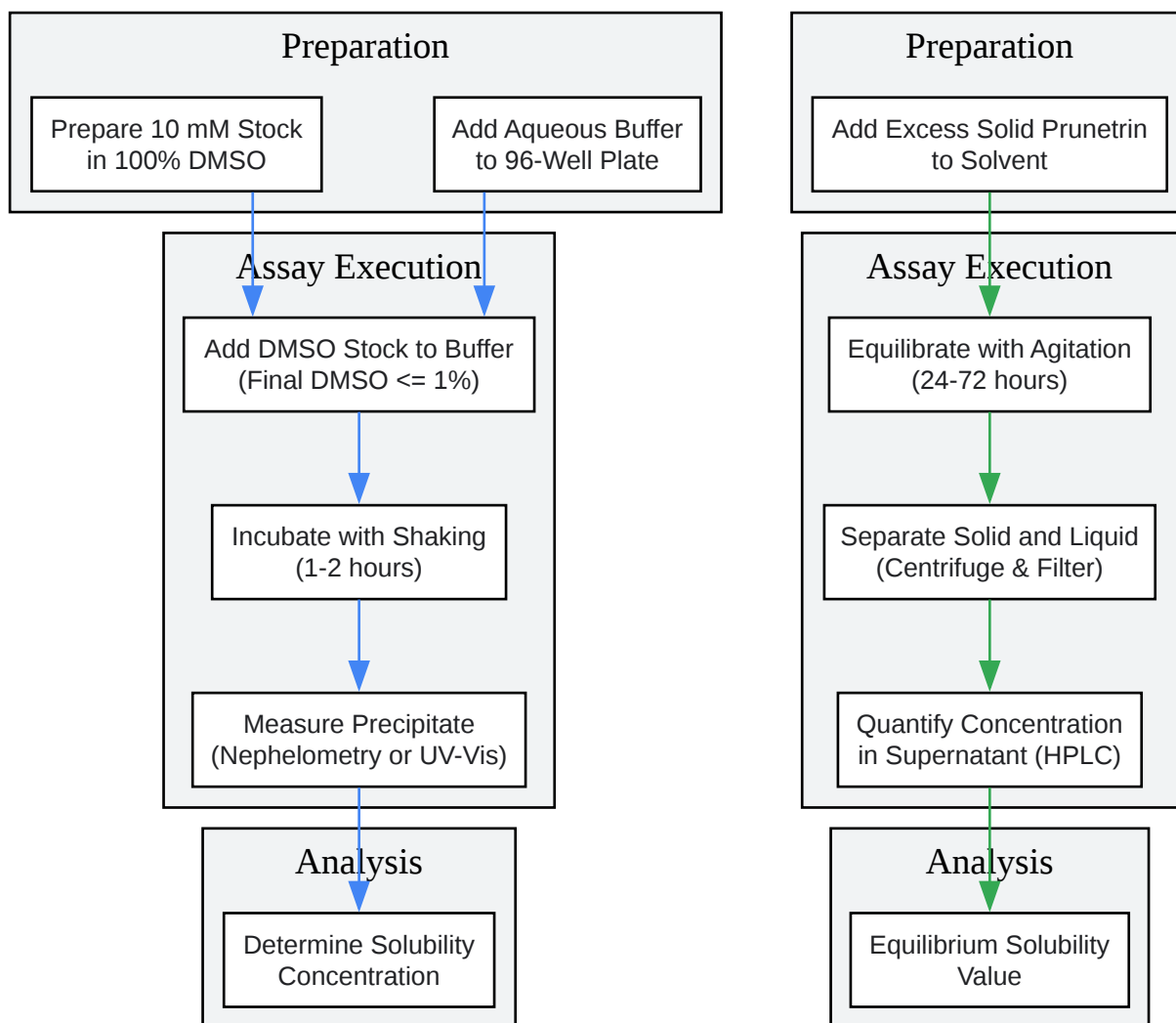
Accurate determination of a compound's solubility is essential. The two primary methods employed are the kinetic and thermodynamic solubility assays.

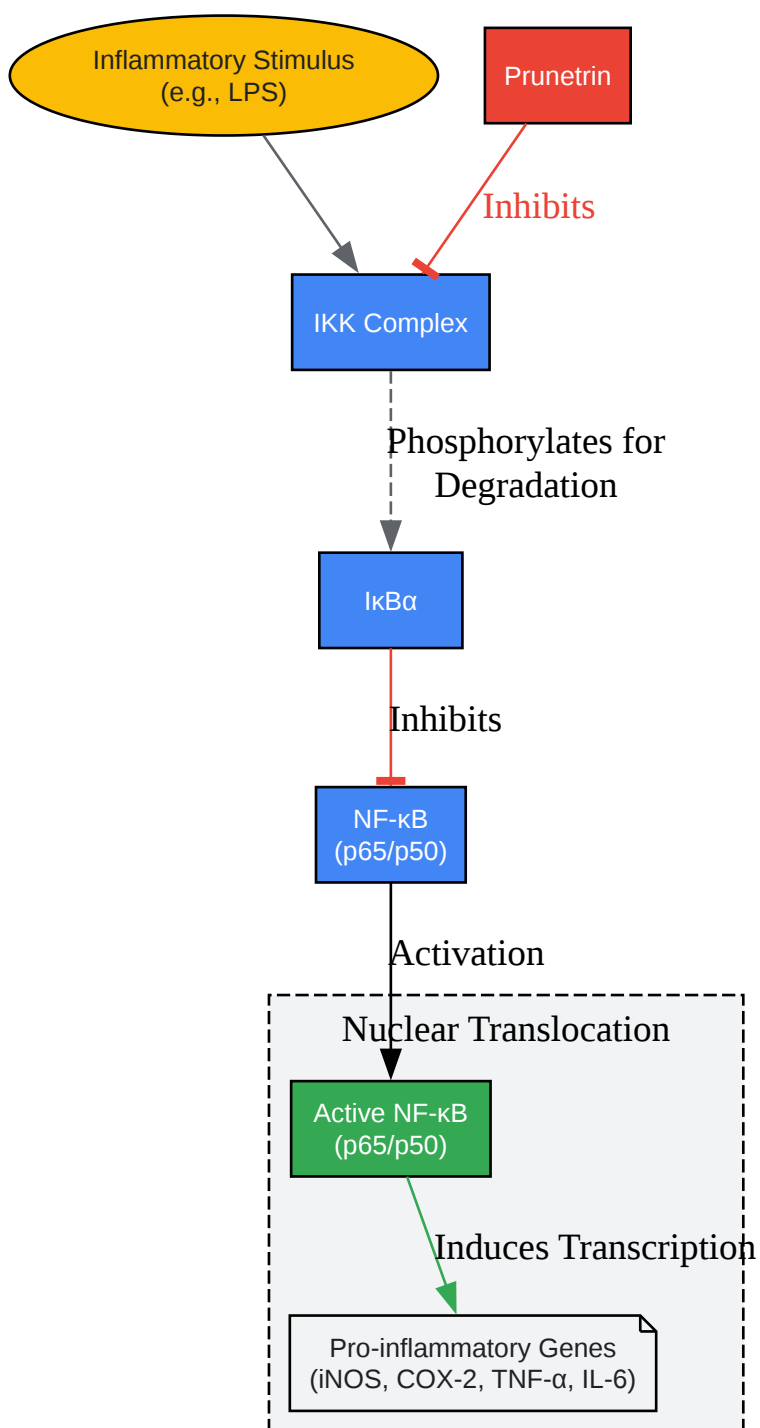
Kinetic Solubility Assay

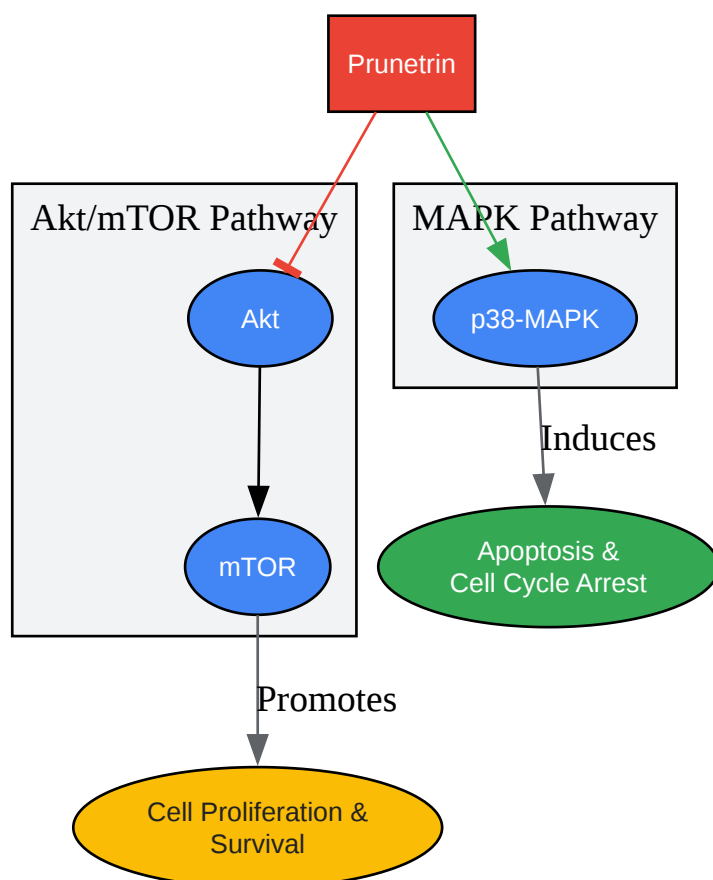
This high-throughput method is often used in the early stages of drug discovery. It measures the solubility of a compound that is rapidly precipitated from a DMSO stock solution into an aqueous buffer. This provides an indication of solubility under conditions where equilibrium has not been reached.

Methodology:

- **Stock Solution Preparation:** Prepare a high-concentration stock solution of **Prunetrin** in 100% DMSO (e.g., 10 mM).
- **Serial Dilution:** In a 96-well plate, perform serial dilutions of the DMSO stock solution.
- **Addition to Buffer:** Transfer a small, precise volume (e.g., 1-5 μ L) of each dilution to a corresponding well on a new plate containing an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS). The final DMSO concentration should be kept low (typically $\leq 1\%$) to minimize its effect on solubility.
- **Incubation:** Shake the plate at a constant temperature (e.g., 25°C or 37°C) for a short period (e.g., 1-2 hours).
- **Precipitation Detection:** Measure the amount of precipitate formed. Common detection methods include:
 - **Nephelometry:** Measures light scattering caused by insoluble particles.
 - **UV-Vis Spectroscopy:** After filtering or centrifugation to remove precipitate, the concentration of the dissolved compound in the supernatant is measured by absorbance.
- **Data Analysis:** The kinetic solubility is determined as the concentration at which precipitation is first observed.







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